silane CAS No. 72237-31-1](/img/structure/B14479634.png)
[(3,7-Dimethylocta-2,6-dien-1-yl)oxy](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane is an organic compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three methyl groups and an oxygen atom, which is further connected to a 3,7-dimethylocta-2,6-dien-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,7-Dimethylocta-2,6-dien-1-yl)oxysilane typically involves the reaction of 3,7-dimethylocta-2,6-dien-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
\ \text{3,7-Dimethylocta-2,6-dien-1-ol} + \text{Trimethylchlorosilane} \rightarrow \text{[(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane} + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of (3,7-Dimethylocta-2,6-dien-1-yl)oxysilane may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the anhydrous conditions required for the reaction and optimize the yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
Aplicaciones Científicas De Investigación
(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems due to its ability to modify the solubility and bioavailability of pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3,7-Dimethylocta-2,6-dien-1-yl)oxysilane involves its ability to form stable bonds with various functional groups. The silicon-oxygen bond is particularly strong, providing stability to the compound. In biological systems, the compound can interact with cellular components, potentially modifying their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
(3,7-Dimethylocta-2,6-dien-1-yl)oxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications where these properties are desired, such as in the protection of hydroxyl groups in organic synthesis.
Propiedades
Número CAS |
72237-31-1 |
|---|---|
Fórmula molecular |
C13H26OSi |
Peso molecular |
226.43 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,6-dienoxy(trimethyl)silane |
InChI |
InChI=1S/C13H26OSi/c1-12(2)8-7-9-13(3)10-11-14-15(4,5)6/h8,10H,7,9,11H2,1-6H3 |
Clave InChI |
WJOVQJSWBJCMJE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(=CCO[Si](C)(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


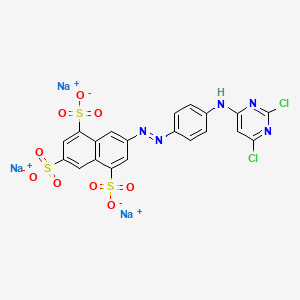
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)

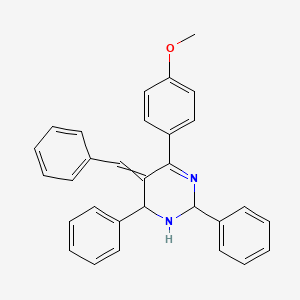
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
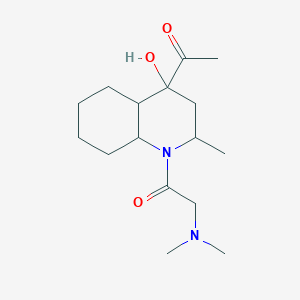
![2-(Methylsulfanyl)-1-oxo-1lambda~5~-naphtho[1,2-e][1,2,4]triazine](/img/structure/B14479591.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)

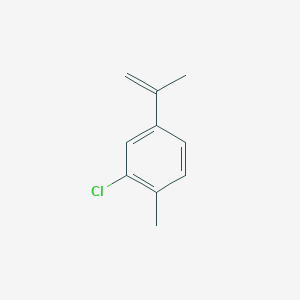


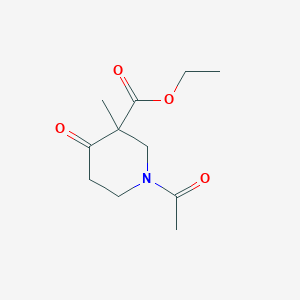
![4-Methylphenyl 4-[(4-propylcyclohexane-1-carbonyl)oxy]benzoate](/img/structure/B14479627.png)
